(2S,4R)-4-benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
Overview
Description
“(2S,4R)-4-benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid” is a chemical compound with the molecular formula C17H22FNO4 . It’s also known by other names such as Boc-Pro {4-Bzl (2-F)}-OH . The compound has a molecular weight of 323.4 g/mol .
Molecular Structure Analysis
The compound has a complex structure that includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The structure also includes a benzyl group and a tert-butoxycarbonyl group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 323.4 g/mol . It has a computed XLogP3-AA value of 3.2, indicating its relative hydrophobicity . It has one hydrogen bond donor and several hydrogen bond acceptors .Scientific Research Applications
Conformational and Structural Analysis
- Conformational Properties : The compound exhibits specific conformational properties, such as the adoption of an envelope conformation in its pyrrolidine ring, influencing its interaction and stability in various applications (Yuan, Cai, Huang, & Xu, 2010).
Synthesis and Structural Design
- Role in Neuraminidase Inhibitors : It serves as a core structure in the design and synthesis of influenza neuraminidase inhibitors, demonstrating its significance in antiviral research (Wang et al., 2001).
- Synthesis of Glutamic Acid Analogue : Used in synthesizing glutamic acid analogues, indicating its utility in creating modified amino acids for diverse biochemical applications (Hart & Rapoport, 1999).
Crystallography and Chemical Properties
- Crystal Structure Analysis : The compound's crystal structure has been extensively studied, providing insights into its chemical behavior and potential applications in crystallography (Rajalakshmi et al., 2013).
Pharmacological Relevance
- Role in Antilipidemic Agents : Its derivatives have been evaluated for antilipidemic activity, highlighting its relevance in developing new therapeutic agents (Ohno et al., 1999).
Chemical Reactions and Synthesis
- Nucleophilic Addition Reactions : The compound is involved in nucleophilic addition reactions, essential in organic synthesis and pharmaceuticals (Jagtap et al., 2016).
Microbial Activity Studies
- Evaluation of Anti-Microbial Activity : Some of its derivatives have been synthesized and evaluated for their antimicrobial activities, indicating its potential in developing new antimicrobial agents (Pund et al., 2020).
Catalytic Applications
- Use in Platinum-Catalyzed Reactions : The compound has been used in platinum-catalyzed asymmetric hydroformylation of olefins, showcasing its utility in catalysis (Stille et al., 1991).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S,4R)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-11-13(10-14(18)15(19)20)9-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)/t13-,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNHKKRLLDYCIZ-KGLIPLIRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-4-benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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